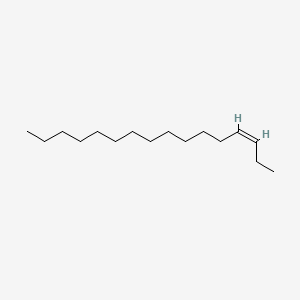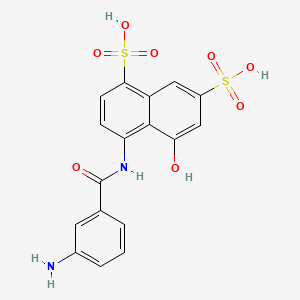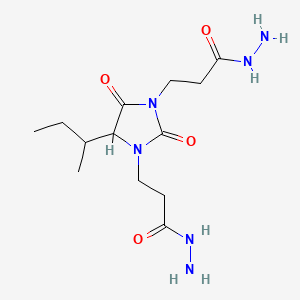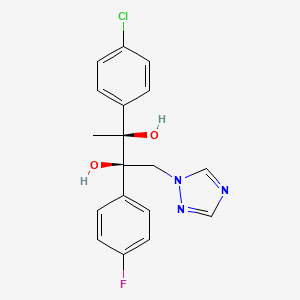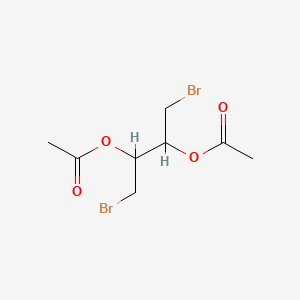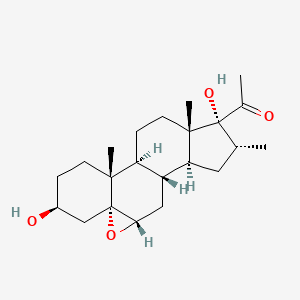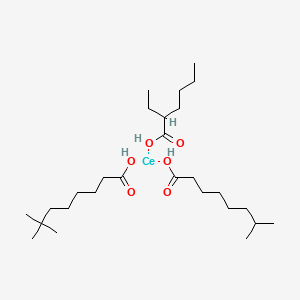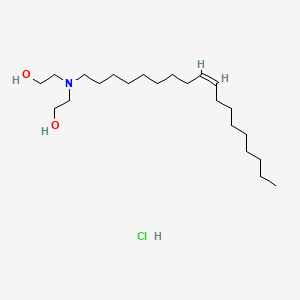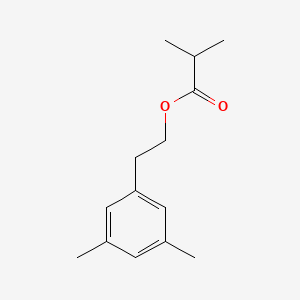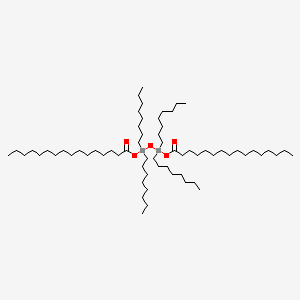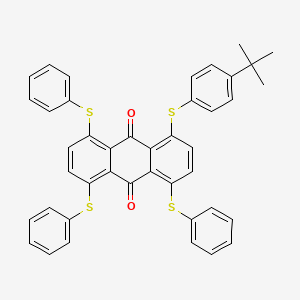
1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-356-6, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound widely used in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a radical initiator in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-Azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2’-Azobis(2-methylpropionitrile)+HCl→2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is commonly used as a radical initiator in polymerization reactions, facilitating the formation of polymers from monomers.
Biology: The compound is used in biochemical research to study radical-mediated processes and reactions.
Industry: The compound is used in the production of various polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals. When the compound is heated or exposed to light, it decomposes to form free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is similar to other radical initiators, such as 2,2’-Azobis(2-methylpropionitrile) and benzoyl peroxide. it has unique properties that make it suitable for specific applications. For example, it is more soluble in water compared to 2,2’-Azobis(2-methylpropionitrile), making it more suitable for aqueous polymerization reactions.
List of Similar Compounds
- 2,2’-Azobis(2-methylpropionitrile)
- Benzoyl peroxide
- 2,2’-Azobis(isobutyronitrile)
These compounds share similar radical-initiating properties but differ in their solubility, stability, and reactivity, making each suitable for different applications.
Propriétés
Numéro CAS |
83929-63-9 |
|---|---|
Formule moléculaire |
C42H32O2S4 |
Poids moléculaire |
697.0 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)sulfanyl-4,5,8-tris(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C42H32O2S4/c1-42(2,3)27-19-21-31(22-20-27)48-35-26-25-34(47-30-17-11-6-12-18-30)38-39(35)41(44)37-33(46-29-15-9-5-10-16-29)24-23-32(36(37)40(38)43)45-28-13-7-4-8-14-28/h4-26H,1-3H3 |
Clé InChI |
ABHXLCBSTASDKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


